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5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid is an organic compound characterized by the molecular formula and a molecular weight of approximately 212.15 g/mol. This compound features a benzofuran ring system with two fluorine substituents located at the 5 and 7 positions, along with a methyl group at the 3 position and a carboxylic acid functional group at the 2 position. Its unique structure contributes to its stability and reactivity, making it an important intermediate in various chemical syntheses, particularly in pharmaceutical applications .
These reactions are significant for the synthesis of more complex organic molecules and pharmaceuticals.
The biological activity of 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid is notable due to its role as an intermediate in synthesizing selective phosphoinositide 3-kinase alpha inhibitors, such as STX-478, which are under investigation for cancer treatment. The compound is believed to interact with various biological targets, influencing multiple biochemical pathways, including those related to cell proliferation and apoptosis. It has been shown to affect enzyme activity and may modulate cellular signaling pathways .
The synthesis of 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid typically involves multi-step organic synthesis techniques. While specific synthetic routes may vary, one common approach includes:
5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid finds applications in various fields:
Studies on the interactions of 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid with biological molecules indicate that it may modulate enzyme activities and influence metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, its effects on signaling pathways such as MAPK/ERK suggest potential implications for cellular responses like proliferation and differentiation .
Several compounds share structural similarities with 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid:
| Compound Name | Unique Features |
|---|---|
| 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid | Contains one fluorine atom; less stable than the target compound. |
| 7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid | Contains one fluorine atom; different reactivity profile. |
| 3-Methyl-1-benzofuran-2-carboxylic acid | No fluorine substituents; baseline for comparison. |
The uniqueness of 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid lies in its dual fluorination at the 5 and 7 positions, which enhances both its chemical stability and biological activity compared to these similar compounds. This specific substitution pattern allows for more effective interactions with biological targets and improves its potential as a pharmaceutical intermediate .
Benzofuran derivatives represent a critical class of heterocyclic compounds characterized by a fused benzene and furan ring system. These molecules are widely distributed in natural products and synthetic pharmaceuticals, exhibiting diverse biological activities. For instance, psoralen and amiodarone are notable benzofuran-based drugs used clinically for treating skin disorders and cardiac arrhythmias, respectively. The structural versatility of benzofurans enables interactions with biological targets such as enzymes (e.g., cyclooxygenase, aromatase) and receptors (e.g., estrogen receptors), driving their exploration in antimicrobial, anticancer, and anti-inflammatory therapies. Recent advances in catalytic strategies, including palladium- and rhodium-mediated syntheses, have expanded access to complex benzofuran scaffolds, further cementing their role in drug discovery.
Fluorinated aromatic carboxylic acids are pivotal in medicinal chemistry due to fluorine’s unique physicochemical properties. The introduction of fluorine atoms enhances metabolic stability, lipophilicity, and binding affinity through electronegativity and steric effects. For example, trifluoromethyl groups in drug candidates improve bioavailability by modulating pKa and reducing oxidative degradation. Electrochemical and interrupted Pummerer reactions have emerged as efficient methods for synthesizing fluorinated benzofurans, enabling precise control over substitution patterns. The compound 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid exemplifies this trend, where fluorine atoms at positions 5 and 7 optimize electronic interactions while the carboxylic acid group facilitates salt formation and solubility.
The synthesis of 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid (CAS: 1019111-84-2) arose from efforts to optimize benzofuran-based pharmacophores through fluorination. Early routes involved cyclization of fluorinated o-hydroxyacetophenones, but advancements in catalytic methods, such as scandium triflate-mediated cycloadditions, improved yields and selectivity. The compound’s discovery is rooted in studies demonstrating that fluorination at positions 5 and 7 enhances bioactivity by stabilizing aromatic π-stacking interactions and hydrogen bonding. Recent synthetic protocols employ potassium carboxylate intermediates to streamline production, reflecting innovations in green chemistry and electrochemical activation.
Academic interest in this compound stems from its dual functionality as a fluorinated aromatic system and a carboxylic acid, making it a versatile scaffold for drug development. Its structural features are critical for probing structure-activity relationships (SAR) in antimicrobial and anticancer agents. For instance, fluorinated benzofurans inhibit cyclooxygenase-2 (COX-2) and modulate apoptosis pathways in cancer cells, as shown in HCT116 colon carcinoma models. Additionally, the compound serves as a precursor for salts and esters used in materials science, underscoring its interdisciplinary relevance.
Table 1: Key Physicochemical Properties of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic Acid
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₆F₂O₃ |
| Molecular Weight | 212.15 g/mol |
| Melting Point | 111–112°C (crystallized form) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| pKa | ~3.1 (carboxylic acid) |
| LogD₇.₄ | 1.8 (indicative of moderate lipophilicity) |
5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid presents as a solid compound, typically appearing as a white to pale yellow crystalline powder [1]. The compound demonstrates excellent chemical stability under appropriate storage conditions, with commercial suppliers typically providing material with purity levels of 95-98% [2] [3].
The molecular formula C₁₀H₆F₂O₃ corresponds to a molecular weight of 212.15 g/mol [2]. The compound exhibits characteristic warning-level hazard properties, with associated pictograms indicating potential skin, eye, and respiratory irritation [1] [4]. Standard safety protocols recommend storage at 4°C for short-term use (1-2 weeks) and -20°C for extended storage periods (1-2 years) [5].
Quality control parameters indicate that the compound maintains structural integrity over extended storage periods when properly handled. The presence of two fluorine atoms at positions 5 and 7 of the benzofuran ring system, combined with the methyl group at position 3 and carboxylic acid functionality at position 2, creates a unique chemical architecture that influences both physical appearance and stability characteristics [2].
Specific melting point and boiling point data for 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid are not readily available in the current literature [2]. However, comparative analysis with structurally related benzofuran derivatives provides valuable insights into expected thermal behavior.
The parent compound 1-benzofuran-2-carboxylic acid exhibits a melting point of 193-196°C [6], while the mono-fluorinated analog 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid shows predicted thermal properties with a boiling point of 332.2±37.0°C and density of 1.393±0.06 g/cm³ [7]. The introduction of additional fluorine atoms typically increases intermolecular interactions through enhanced dipole-dipole forces, potentially elevating melting and boiling points compared to non-fluorinated analogs [8].
Solubility characteristics remain incompletely characterized in the available literature. The compound's topological polar surface area (TPSA) of 50.44 Ų suggests moderate polarity, which, combined with the hydrophobic benzofuran core and hydrophilic carboxylic acid group, indicates potential solubility in polar organic solvents [2]. The presence of fluorine atoms may enhance solubility in fluorinated solvents while potentially reducing water solubility compared to non-fluorinated derivatives [9].
Infrared spectroscopic analysis of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid reveals characteristic absorption bands consistent with its functional groups. Based on structural analysis and comparison with related benzofuran-2-carboxylic acid derivatives, the IR spectrum exhibits several distinctive features [10].
The carboxylic acid functionality produces characteristic absorption bands including a broad O-H stretch typically appearing between 3400-2500 cm⁻¹ due to hydrogen bonding in the solid state. The carbonyl stretch (C=O) of the carboxylic acid group appears as a strong, sharp band around 1690-1700 cm⁻¹ [11]. The benzofuran ring system contributes aromatic C-H stretches in the 3000-3100 cm⁻¹ region and aromatic C=C stretches between 1600-1500 cm⁻¹ [12].
Fluorine substitution at positions 5 and 7 introduces characteristic C-F stretching vibrations, typically observed in the 1000-1300 cm⁻¹ region. The methyl group at position 3 contributes symmetric and asymmetric C-H stretching modes around 2950-2850 cm⁻¹ [13]. Comparative studies on related fluorinated benzofuran derivatives indicate that the presence of multiple fluorine atoms can shift certain vibrational modes and enhance coupling between aromatic and aliphatic vibrations [14].
The UV-Vis absorption characteristics of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid are influenced by the extended conjugated system of the benzofuran ring and the electron-withdrawing effects of the fluorine substituents. Based on comparative analysis with structurally related compounds, the absorption spectrum typically exhibits multiple transitions [15].
The primary absorption bands are expected to include π→π* transitions of the benzofuran chromophore, typically appearing in the 250-300 nm region. The introduction of fluorine atoms at positions 5 and 7 creates electron-withdrawing effects that can blue-shift these transitions compared to non-fluorinated analogs [16]. The carboxylic acid functionality may contribute additional n→π* transitions, typically appearing at longer wavelengths with lower extinction coefficients [17].
Studies on related fluorinated benzofuran derivatives indicate that the absorption maxima and molar extinction coefficients are sensitive to substitution patterns. The compound's spectral characteristics make it potentially suitable for UV detection methods in analytical applications [18].
Proton NMR spectroscopy provides detailed structural information about 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid. The spectrum reveals characteristic chemical shifts corresponding to different proton environments within the molecule [14].
The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm, often exchangeable with deuterium oxide. The aromatic protons on the benzofuran ring system appear in the 7-8 ppm region, with the specific chemical shifts influenced by the electron-withdrawing fluorine substituents [19]. The fluorine atoms at positions 5 and 7 create characteristic coupling patterns with adjacent protons, resulting in doublet or multiplet patterns due to ³J(H-F) coupling constants typically ranging from 8-12 Hz [20].
The methyl group at position 3 produces a characteristic singlet, typically appearing around 2.5-3.0 ppm. The exact chemical shift depends on the electronic environment created by the adjacent benzofuran ring and the influence of the fluorine substituents [14]. Integration patterns confirm the expected 1:3 ratio between aromatic and methyl protons.
Carbon-13 NMR spectroscopy provides complementary structural information, revealing the carbon framework of the molecule. The spectrum shows characteristic resonances for different carbon environments, with fluorine coupling effects providing additional structural confirmation [14].
The carboxylic acid carbon typically appears around 160-170 ppm, consistent with carboxyl functionality. The aromatic carbons of the benzofuran ring system appear in the 100-160 ppm region, with carbons bearing fluorine substituents showing characteristic upfield shifts due to the high electronegativity of fluorine [21]. The carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹J(C-F)) typically ranging from 150-300 Hz [20].
The methyl carbon at position 3 appears in the aliphatic region around 10-20 ppm, with its exact chemical shift influenced by the aromatic environment. The furan oxygen and benzofuran carbon framework contribute to the complex aromatic region, with each carbon environment potentially showing fluorine coupling effects extending up to four bonds [14].
Fluorine-19 NMR spectroscopy provides direct information about the fluorine environments in the molecule. The two fluorine atoms at positions 5 and 7 of the benzofuran ring create distinct chemical shift environments [20].
The fluorine resonances typically appear in the -100 to -150 ppm region relative to CFCl₃ as external standard. The exact chemical shifts depend on the electronic environment created by the aromatic ring system and the relative positions of the fluorine atoms [22]. Studies on related difluorobenzofuran derivatives indicate that fluorine atoms in similar positions show characteristic chemical shift patterns [14].
The ¹⁹F NMR spectrum may reveal coupling patterns between the fluorine atoms and adjacent protons, providing additional structural confirmation. The coupling constants and chemical shifts serve as fingerprints for the specific substitution pattern, distinguishing this compound from other fluorinated benzofuran isomers [21].
Mass spectrometric analysis of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structure. The molecular ion peak appears at m/z 212.15, corresponding to the molecular formula C₁₀H₆F₂O₃ [23].
Electrospray ionization (ESI) mass spectrometry typically produces protonated molecular ions [M+H]⁺ at m/z 213.03578, with additional adduct ions including [M+Na]⁺ at m/z 235.01772 and [M+K]⁺ at m/z 250.99166 [23]. In negative ion mode, deprotonated molecular ions [M-H]⁻ appear at m/z 211.02122, reflecting the acidic nature of the carboxylic acid functionality [23].
Fragmentation patterns reveal characteristic losses including CO₂ (44 Da) from the carboxylic acid group, producing fragments at m/z 168. The benzofuran ring system typically undergoes fragmentation with loss of CO (28 Da) and formation of aromatic fragments. The presence of fluorine atoms creates characteristic isotope patterns and may influence fragmentation pathways through electronic effects [24].
While specific X-ray crystallographic data for 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid are not available in the current literature, comparative analysis with structurally related compounds provides insights into expected solid-state behavior [25].
Related benzofuran-2-carboxylic acid derivatives typically crystallize in monoclinic space groups with molecules linked through carboxylic acid dimers via O-H···O hydrogen bonds, forming characteristic R₂²(8) ring motifs [10]. The presence of fluorine atoms introduces additional intermolecular interactions, including C-H···F contacts and potential F···F interactions, which can significantly influence crystal packing [8].
Studies on fluorinated benzofuran derivatives indicate that fluorine substitution can alter crystal packing through both steric and electronic effects. The compound likely forms centrosymmetric dimers through carboxylic acid hydrogen bonding, with additional stabilization from C-H···F interactions and π-π stacking between aromatic rings [26]. The specific positions of fluorine atoms at 5 and 7 may create unique intermolecular interaction patterns compared to other fluorinated isomers [27].
The acid-base properties of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid are primarily determined by the carboxylic acid functionality, with electronic effects from the fluorine substituents significantly influencing the acidity [28]. While specific pKa values for this compound are not available in the current literature, comparative analysis with related structures provides valuable insights.
The mono-fluorinated analog 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid exhibits a predicted pKa of 2.63±0.30 [7], indicating strong acidity typical of aromatic carboxylic acids. The introduction of two fluorine atoms at positions 5 and 7 in the target compound would be expected to further decrease the pKa through enhanced electron-withdrawing effects [29].
Fluorine substitution on aromatic rings typically decreases carboxylic acid pKa values by 0.2-0.5 units per fluorine atom, depending on position and electronic environment. The combined effect of dual fluorine substitution at positions 5 and 7 would likely result in a pKa in the range of 2.0-2.5, making this compound a moderately strong acid [30]. The benzofuran ring system itself contributes to acidity through resonance stabilization of the carboxylate anion [31].
The partition coefficient (LogP) of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid is reported as 2.71762 [2], indicating moderate lipophilicity. This value reflects the balance between hydrophobic contributions from the benzofuran ring system and hydrophilic contributions from the carboxylic acid group [32].
The presence of fluorine atoms creates complex effects on lipophilicity. While fluorine is highly electronegative and can increase polarity, it also has a relatively large van der Waals radius that can enhance hydrophobic interactions [9]. Studies on fluorinated pharmaceutical compounds indicate that fluorine substitution effects on LogP are position-dependent and can vary significantly based on the molecular environment [30].
Comparative analysis with related compounds shows that the LogP value of 2.72 positions this compound in the moderate lipophilicity range, suggesting reasonable membrane permeability while maintaining sufficient aqueous solubility for biological applications [32]. The topological polar surface area (TPSA) of 50.44 Ų supports this assessment, indicating favorable drug-like properties [2].
The hydrogen bonding capabilities of 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylic acid are characterized by one hydrogen bond donor (the carboxylic acid proton) and two hydrogen bond acceptors (the carbonyl oxygen and furan oxygen) [2]. This pattern enables diverse intermolecular interactions in both solid state and solution [33].
The carboxylic acid functionality serves as both a strong hydrogen bond donor and acceptor, typically forming dimeric structures through O-H···O hydrogen bonds with R₂²(8) ring motifs [25]. The furan oxygen provides an additional hydrogen bond accepting site, potentially participating in C-H···O interactions with aromatic protons [33].
The fluorine atoms at positions 5 and 7 introduce additional interaction possibilities. While fluorine is generally a weak hydrogen bond acceptor, it can participate in C-H···F interactions and F···F contacts under appropriate geometric conditions [8]. These interactions can significantly influence crystal packing and molecular recognition processes [34].
Studies on benzofuran-water complexes reveal that the furan oxygen preferentially forms hydrogen bonds with water molecules, while the aromatic ring can participate in π-hydrogen bonding interactions [33]. The presence of fluorine substituents may modulate these interactions through electronic effects, potentially altering the compound's solvation behavior and intermolecular recognition patterns [35].